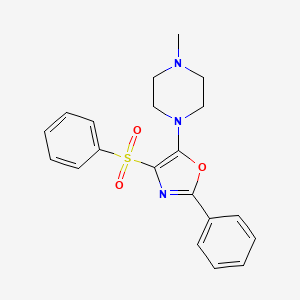

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBSQFDYODDFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325144 | |

| Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380575-58-6 | |

| Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.55 g/mol. The structural composition includes a benzenesulfonyl group, a piperazine moiety, and an oxazole ring, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and fluid secretion.

- Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, potentially modulating pathways involved in inflammation and pain.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anticancer Activity

In studies involving cancer cell lines, derivatives of oxazole compounds have shown promising anticancer properties. For instance, related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The antiproliferative activity was assessed on various human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), revealing IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's ability to inhibit certain inflammatory mediators suggests potential use in treating inflammatory conditions. Similar benzenesulfonamide derivatives have been documented for their anti-inflammatory properties through the modulation of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antiproliferative Studies : A study evaluated the antiproliferative effects of oxazole derivatives on cancer cell lines. The results indicated that modifications to the oxazole ring could enhance activity against specific cancer types .

- Metabolite Identification : Research into the metabolism of related compounds has identified key metabolites that may contribute to their pharmacological effects. Techniques such as HPLC-MS/MS were utilized to characterize these metabolites, highlighting the importance of metabolic pathways in determining efficacy .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in conditions like glaucoma, where selective inhibition of carbonic anhydrases provided beneficial outcomes in intraocular pressure reduction .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole exhibit promising anticancer properties. For instance, derivatives have been synthesized that target specific pathways involved in cancer cell proliferation and survival. A study demonstrated that oxazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research has indicated that sulfonamide-containing compounds can exhibit activity against various bacterial strains. In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Neuropharmacological Effects

The presence of the piperazine group suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonergic and dopaminergic pathways. Preliminary studies suggest that this compound may enhance cognitive function or exhibit anxiolytic properties, warranting further investigation .

Case Study 1: Anticancer Activity

A detailed study conducted on the anticancer effects of oxazole derivatives included This compound . The study involved administering the compound to human cancer cell lines and assessing cell viability through MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 32 µg/mL for certain strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

Position 2 Substituents

- Target Compound : 2-Phenyl group.

- Analog 1: 2-(2-Chlorophenyl) substitution (). The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. This analog (CAS 380190-49-8) is listed with synonyms like MLS002249309 and CHEMBL1565873, suggesting its inclusion in drug discovery libraries .

- Analog 2 : 2-(2-Methylphenyl) substitution ().

- The methyl group introduces steric hindrance, which may affect binding to flat enzymatic pockets (e.g., kinases). The compound 4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole (CAS 855714-71-5) has a molecular weight of 368.5 and solubility of 10.1 µg/mL at pH 7.4, indicating moderate hydrophobicity .

Position 4 Substituents

- Target Compound : Benzenesulfonyl group.

- Analog 3: 4-(4-Methylbenzenesulfonyl) (i.e., tosyl group) (). This substitution is present in ZINC3238881 and STK875376, compounds with annotated bioactivity in databases .

Position 5 Substituents

Core Heterocycle Modifications

- Benzoxazole Analogs ():

- Replacing oxazole with benzoxazole (e.g., 5-Fluoro-6-(substituted piperazinyl)-benzoxazoles) enhances aromaticity and planarity, favoring intercalation with DNA or flat enzyme active sites. These compounds are synthesized via indium-mediated cyclization, differing from the target’s likely sulfonylation and piperazine coupling routes .

- Imidazo[1,2-b]pyridazine Derivatives ():

- While structurally distinct, these derivatives share the 4-methylpiperazine motif. For example, YPC-21440 exhibits Pan-Pim kinase inhibition, suggesting that the piperazine group may contribute to kinase binding via hydrogen bonding or charge interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling a pre-functionalized oxazole core with benzenesulfonyl and 4-methylpiperazine moieties. For example, a multi-step approach may start with halogenated oxazole intermediates (e.g., 5-bromo-2-phenyl-1,3-oxazole) followed by nucleophilic substitution with 4-methylpiperazine and sulfonation. Low yields (e.g., 4–8% in analogous oxazole syntheses ) can be improved by optimizing reaction conditions:

- Catalyst selection : Use palladium catalysts for Suzuki coupling or copper(I) iodide for Ullmann-type reactions.

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reactivity.

- Protecting groups : Temporarily shield reactive sites (e.g., sulfonyl chloride intermediates) to avoid side reactions .

Basic: How can the structural identity and purity of this compound be validated experimentally?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are essential:

- NMR spectroscopy : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. For example, the benzenesulfonyl group shows characteristic downfield shifts (~7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and isotopic patterns.

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in anticancer research?

Methodological Answer:

To probe SAR:

- Analog synthesis : Modify the 4-methylpiperazine group (e.g., replace with morpholine or piperidine) or vary the benzenesulfonyl substituents (e.g., electron-withdrawing vs. donating groups).

- In vitro assays : Test cytotoxicity against leukemia (HL-60, K562) or solid tumor cell lines. Measure apoptosis markers (e.g., caspase-3 activation) and compare with reference compounds like pyrazoline derivatives .

- Computational docking : Use AutoDock or Schrödinger to predict binding affinity to targets like TNIK (Traf2- and Nck-interacting kinase), implicated in fibrosis and cancer .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/WST-1) with controlled incubation times and serum concentrations.

- Stability testing : Perform LC-MS stability studies in cell culture media to detect degradation products.

- Orthogonal assays : Confirm results using multiple methods (e.g., flow cytometry for apoptosis and Western blot for caspase-3 cleavage) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Use in silico tools to evaluate ADME (Absorption, Distribution, Metabolism, Excretion):

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability.

- Metabolic sites : Identify cytochrome P450 oxidation sites with StarDrop or MetaSite.

- Toxicity prediction : Apply QSAR models in Derek Nexus to flag potential hepatotoxicity or cardiotoxicity risks .

Basic: What crystallization techniques are effective for obtaining high-quality X-ray diffraction data for this compound?

Methodological Answer:

- Solvent diffusion : Use a 1:1 mixture of dichloromethane and hexane for slow evaporation.

- Cryocooling : Mount crystals under a nitrogen stream at 100 K to minimize thermal motion.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of sulfonyl and heterocyclic groups .

Advanced: How can in vivo efficacy studies be designed to evaluate this compound’s potential for treating fibrotic diseases?

Methodological Answer:

- Animal models : Use bleomycin-induced pulmonary fibrosis in mice or CCl-induced liver fibrosis in rats.

- Dosing regimen : Administer orally (10–50 mg/kg/day) for 2–4 weeks; monitor biomarkers (e.g., hydroxyproline for collagen deposition).

- Histopathology : Compare tissue sections (Masson’s trichrome staining) between treated and control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.